molecular formula C8H7BrINO B14806608 3-Bromo-4-cyclopropoxy-5-iodopyridine

3-Bromo-4-cyclopropoxy-5-iodopyridine

Cat. No.: B14806608
M. Wt: 339.96 g/mol
InChI Key: BCXMKCKAGWIHLQ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxy-5-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-5-iodopyridine typically involves halogenation and cyclopropoxylation reactions. One common method starts with the halogenation of a pyridine derivative to introduce bromine and iodine atoms at specific positions. The cyclopropoxy group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-5-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

3-Bromo-4-cyclopropoxy-5-iodopyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodopyridine: Lacks the cyclopropoxy group, making it less versatile in certain applications.

    4-Bromo-3-cyclopropoxy-5-iodopyridine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    3-Chloro-4-cyclopropoxy-5-iodopyridine: Substitution of bromine with chlorine alters its chemical properties and reactivity.

Uniqueness

3-Bromo-4-cyclopropoxy-5-iodopyridine is unique due to the combination of bromine, iodine, and cyclopropoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced reactivity and selectivity in various reactions. The compound’s versatility makes it valuable in diverse research and industrial applications.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-5-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

BCXMKCKAGWIHLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2Br)I

Origin of Product

United States

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